2-Difluoromethoxy-3-fluoroisonicotinic acid
CAS No.: 1806315-88-7
Cat. No.: VC2771199
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1806315-88-7 |
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Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) |
Standard InChI Key | BRNDMRCEXAZOBP-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1C(=O)O)F)OC(F)F |
Canonical SMILES | C1=CN=C(C(=C1C(=O)O)F)OC(F)F |
Physical and Chemical Properties
2-Difluoromethoxy-3-fluoroisonicotinic acid presents as a white crystalline solid with specific chemical characteristics influenced by its fluorinated substituents. The presence of fluorine atoms and the difluoromethoxy group significantly affects its lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H4F3NO3 | |
Molecular Weight | 207.11 g/mol | |
CAS Number | 1806315-88-7 | |
IUPAC Name | 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid | |
Standard InChI | InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) | |
Standard InChIKey | BRNDMRCEXAZOBP-UHFFFAOYSA-N | |
Canonical SMILES | C1=CN=C(C(=C1C(=O)O)F)OC(F)F | |
Physical State | White crystalline solid | |
Appearance | White to off-white solid |
It is important to note that while some sources report a molecular weight of 215.11 g/mol, the value of 207.11 g/mol is considered more accurate based on the molecular formula and data from authoritative chemical databases.
Chemical Reactivity
2-Difluoromethoxy-3-fluoroisonicotinic acid can participate in various chemical reactions due to its multiple functional groups. Its reactivity is influenced by both the pyridine ring and the substituents attached to it.
Carboxylic Acid Reactivity
As a carboxylic acid derivative, this compound can undergo typical reactions such as:
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Esterification to form corresponding esters when reacted with alcohols
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Amidation to form amides through reaction with amines
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Reduction to produce alcohols using appropriate reducing agents
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Salt formation with bases
Pyridine Ring Reactivity
The pyridine ring contributes to the compound's reactivity through:
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Nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups
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Coordination with metal ions through the nitrogen atom
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Electrophilic substitution reactions, though these are typically more difficult than in benzene derivatives
Fluorinated Group Reactions
The fluorinated substituents affect the compound's reactivity in several ways:
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The difluoromethoxy group can influence neighboring group participation in reactions
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The fluorine atom at the 3-position affects the electronic distribution in the pyridine ring
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Under specific conditions, the difluoromethoxy group may participate in substitution reactions
Biological Activities and Applications
While specific biological activity data for 2-Difluoromethoxy-3-fluoroisonicotinic acid is limited in the available literature, compounds with similar structures have demonstrated valuable properties in medicinal chemistry and pharmaceutical research.
Pharmaceutical Development Applications
The unique properties of this compound make it valuable in drug discovery:
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Enhanced metabolic stability due to the fluorinated substituents
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Improved lipophilicity contributing to membrane permeability
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Potentially enhanced binding affinity to protein targets
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Utility as a building block for more complex drug candidates
Comparison with Similar Compounds
To better understand the unique properties of 2-Difluoromethoxy-3-fluoroisonicotinic acid, it is valuable to compare it with structurally related compounds.
Table 2: Comparison with Related Compounds
Structure-Activity Relationships
The position and nature of substituents significantly impact the properties and potential applications of these compounds:
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The difluoromethoxy group at the 2-position in 2-Difluoromethoxy-3-fluoroisonicotinic acid likely enhances lipophilicity and metabolic stability compared to compounds lacking this group, such as 2-Fluoroisonicotinic acid .
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The fluorine atom at the 3-position differentiates it from isomers like 2-Difluoromethoxy-6-fluoroisonicotinic acid , potentially affecting electronic distribution and binding characteristics.
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The combination of both the difluoromethoxy group and the fluorine atom creates a unique electronic environment that distinguishes this compound from simpler fluorinated isonicotinic acids.
Research Findings and Future Directions
Research on 2-Difluoromethoxy-3-fluoroisonicotinic acid is still evolving, with ongoing investigations in various fields of chemistry and biology.
Current Research Status
Current research focuses on:
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Optimization of synthesis methods to improve efficiency and yield
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Exploration of chemical reactions and transformations for developing derivative compounds
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Preliminary investigations into biological activities and potential applications
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Structure-activity relationship studies to understand the impact of fluorinated substituents
Future Research Directions
Future studies should address:
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Detailed mapping of biological activities including specific target identification
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of derivatives with enhanced properties for specific applications
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Computational studies to predict interactions with biological targets
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